molecular formula C21H18 B14709113 6,8,12-Trimethylbenz(a)anthracene CAS No. 20627-34-3

6,8,12-Trimethylbenz(a)anthracene

Cat. No.: B14709113
CAS No.: 20627-34-3
M. Wt: 270.4 g/mol
InChI Key: ZUXQCNITNWNRAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8,12-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C21H18 It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at positions 6, 8, and 12

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8,12-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the regioselectivity of the methylation process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,8,12-Trimethylbenz(a)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially hydrogenated derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

6,8,12-Trimethylbenz(a)anthracene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,8,12-Trimethylbenz(a)anthracene exerts its effects involves its interaction with cellular DNA. The compound can form DNA adducts, leading to mutations and disruptions in normal cellular processes. This interaction is facilitated by the compound’s ability to intercalate into the DNA helix, causing structural changes that can result in carcinogenesis . The molecular targets include various enzymes involved in DNA repair and replication, as well as signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • 7,12-Dimethylbenz(a)anthracene
  • 8-Methylbenz(a)anthracene
  • Benz(a)anthracene

Comparison: 6,8,12-Trimethylbenz(a)anthracene is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and biological activity. Compared to 7,12-Dimethylbenz(a)anthracene, which is also a potent carcinogen, this compound exhibits different reactivity patterns in electrophilic substitution reactions due to steric effects. The presence of three methyl groups also affects its solubility and interaction with biological molecules, making it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons .

Properties

CAS No.

20627-34-3

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

6,8,12-trimethylbenzo[a]anthracene

InChI

InChI=1S/C21H18/c1-13-7-6-10-17-15(3)21-18-9-5-4-8-16(18)11-14(2)20(21)12-19(13)17/h4-12H,1-3H3

InChI Key

ZUXQCNITNWNRAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C3C(=CC4=CC=CC=C4C3=C(C2=CC=C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.